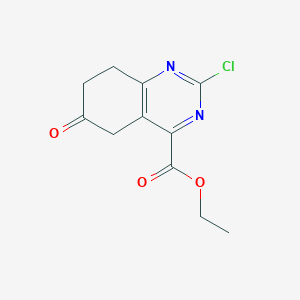

Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate

Description

Properties

CAS No. |

1196154-05-8 |

|---|---|

Molecular Formula |

C11H11ClN2O3 |

Molecular Weight |

254.67 g/mol |

IUPAC Name |

ethyl 2-chloro-6-oxo-7,8-dihydro-5H-quinazoline-4-carboxylate |

InChI |

InChI=1S/C11H11ClN2O3/c1-2-17-10(16)9-7-5-6(15)3-4-8(7)13-11(12)14-9/h2-5H2,1H3 |

InChI Key |

XAHBNKITTDPZFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC2=C1CC(=O)CC2)Cl |

Origin of Product |

United States |

Preparation Methods

One-Pot Cyclocondensation with Ethyl Chloroacetate

A widely cited method involves the reaction of anthranilic acid derivatives with ethyl chloroacetate under alkaline conditions. For instance, Nguyen et al. (2020) demonstrated that treating anthranilic acid with phenyl isothiocyanate followed by ethyl chloroacetate in ethanol yields the target compound via intramolecular cyclization.

Reagents :

- Anthranilic acid

- Phenyl isothiocyanate

- Ethyl chloroacetate

- Triethylamine (base)

Conditions :

- Reflux in ethanol (4–6 hours)

- Purification via column chromatography (hexane/ethyl acetate)

Modified Hantzsch-Type Cyclization

Mirza-Aghayan et al. (2012) adapted the Hantzsch reaction using 3-aminocyclohex-2-enone, ethyl acetoacetate, and 4-chlorobenzaldehyde. The reaction proceeds via a three-component condensation, followed by oxidation with hydrogen peroxide to form the tetrahydroquinazoline core.

Key Steps :

- Condensation at 70°C for 3 hours.

- Oxidation with H₂O₂ catalyzed by PEG1000-BMImI.

Yield : 60% after recrystallization.

Nucleophilic Chlorination of Hydroxy Precursors

Phosphoryl Chloride-Mediated Chlorination

Chavez et al. (2019) reported chlorinating ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate using phosphoryl chloride (POCl₃) in acetonitrile.

Procedure :

- React hydroxy precursor with POCl₃ (1.5 eq) and benzyltriethylammonium chloride.

- Reflux for 8 hours, followed by aqueous workup.

Thionyl Chloride Activation

Kovalenko et al. (2012) utilized thionyl chloride (SOCl₂) to convert carboxylic acid intermediates to acid chlorides, which subsequently undergo cyclization with amines. This method is critical for introducing the chloro substituent at position 2.

Conditions :

- SOCl₂ in dichloromethane (0°C to room temperature).

- Reaction time: 2–4 hours.

Microwave-Assisted Synthesis

Copper-Catalyzed Cross-Coupling

ACS Journal of Organic Chemistry (2020) highlights a microwave-assisted method using Cu(OAc)₂·H₂O as a catalyst. Ethyl 2-isocyanobenzoate reacts with aliphatic amines under microwave irradiation (150°C, 20 minutes) to form the quinazoline core.

Advantages :

- Reduced reaction time (20 minutes vs. 6 hours).

- Higher purity due to minimized side reactions.

Comparative Analysis of Preparation Methods

Key Observations :

- Cyclocondensation offers the highest yields but requires lengthy reflux.

- Microwave-assisted synthesis balances speed and purity, ideal for high-throughput applications.

- POCl₃ chlorination is prone to dichloro byproducts, necessitating chromatographic purification.

Mechanistic Insights

Cyclocondensation Pathway

The reaction initiates with nucleophilic attack by the amine group of anthranilic acid on the carbonyl carbon of ethyl chloroacetate, forming an intermediate imine. Intramolecular cyclization followed by oxidation yields the tetrahydroquinazoline skeleton.

Chlorination Dynamics

Chlorinating agents like POCl₃ or SOCl₂ facilitate electrophilic substitution at position 2. The reaction proceeds via a tetrahedral intermediate, with the chloride ion acting as the nucleophile.

Challenges and Optimization Strategies

- Byproduct Formation : Dichloro derivatives are common in POCl₃-based methods. Using stoichiometric POCl₃ (1.5 eq) and low temperatures minimizes this issue.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Ethanol or ethyl acetate is preferred for ease of isolation.

- Catalyst Loading : Cu(OAc)₂·H₂O at 5 mol% optimizes microwave-assisted reactions without metal leaching.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the quinazoline ring can be reduced to form corresponding alcohol derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Major Products Formed

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Reduction: Formation of alcohol derivatives of the quinazoline ring.

Oxidation: Formation of oxidized quinazoline derivatives with additional functional groups.

Scientific Research Applications

Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 254.67 g/mol . It is also known by other names such as ethyl 2-chloro-5,6,7,8-tetrahydro-6-oxo-4-quinazolinecarboxylate and is identified by the CAS number 1196154-05-8 .

Chemical Structure and Identifiers

The compound's structure includes a quinazoline core with chloro and ethoxycarbonyl substituents . Key identifiers include:

- IUPAC Name: ethyl 2-chloro-6-oxo-7,8-dihydro-5H-quinazoline-4-carboxylate

- InChI: InChI=1S/C11H11ClN2O3/c1-2-17-10(16)9-7-5-6(15)3-4-8(7)13-11(12)14-9/h2-5H2,1H3

- InChIKey: XAHBNKITTDPZFI-UHFFFAOYSA-N

- SMILES: CCOC(=O)C1=NC(=NC2=C1CC(=O)CC2)Cl

Potential Applications

While the search results do not explicitly detail the applications of this compound, related compounds and research suggest potential uses:

- Antimicrobial Activity: Research on quinoline derivatives, which share a structural similarity, indicates potential antimicrobial applications. For instance, certain oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives have shown significant antimicrobial activity against various microorganisms . The combination of quinoline and heterocyclic moieties such as 1,3,4-oxadiazoles enhances biological activity, making them suitable for developing more efficient antimicrobial compounds .

- Anticancer Activity: Studies on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have demonstrated anticancer activity . These compounds, designed based on oxadiazole-linked aryl cores, were assessed against several cancer cell lines . One compound, in particular, exhibited significant anticancer activity against specific cell lines at 10 µM .

- Synthesis of Quinoline Derivatives: Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, a related compound, is synthesized using ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate as a starting material . This suggests that this compound could be used as an intermediate in the synthesis of other quinoline derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate

- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate

Uniqueness

Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and ethyl ester groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate (CAS Number: 1196154-05-8) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Molecular Formula : C₁₁H₁₁ClN₂O₃

Molecular Weight : 254.67 g/mol

Structure : The compound features a tetrahydroquinazoline framework, which is known for various biological activities.

Biological Activities

-

Anticancer Properties

- Research indicates that quinazoline derivatives exhibit significant anticancer activity. This compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study showed that related compounds can induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases involved in cell cycle regulation .

- Anti-inflammatory Effects

- Antimicrobial Activity

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Kinases : Quinazoline derivatives are known to inhibit kinases such as EGFR and VEGFR, which play pivotal roles in cancer progression.

- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, analogous quinazoline derivatives are prepared by reacting substituted anilines with cyclic ketones under acidic conditions, followed by chlorination and esterification steps. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol or methanol to achieve >95% purity. Monitoring via TLC and HPLC ensures reaction completion and purity .

- Key Considerations : Optimize stoichiometry of chlorinating agents (e.g., POCl₃) to minimize byproducts. Use anhydrous conditions during esterification to prevent hydrolysis.

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/EtOH). Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/1 (full-matrix least-squares on F²) provides bond lengths, angles, and hydrogen-bonding networks .

- Software Tools : Use ORTEP-3 for thermal ellipsoid visualization and Mercury for packing diagram analysis .

Q. What safety protocols are critical when handling this compound?

- Methodology : Prioritize PPE (gloves, goggles, lab coats) due to potential irritancy from chloro and ester groups. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation. For spill management, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodology : Cross-validate using complementary techniques:

- NMR : Assign peaks via 2D experiments (COSY, HSQC) to resolve overlapping signals.

- XRD : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level).

- Mass Spec : Confirm molecular weight via HRMS (ESI+) to rule out isotopic interference .

Q. What strategies improve crystallographic refinement for low-quality diffraction data of this compound?

- Methodology :

- Data Collection : Use high-resolution detectors (e.g., Dectris EIGER2) and minimize crystal decay via cryocooling (100 K).

- Refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals. Use ISOR restraints for disordered atoms.

- Validation : Check Rint (<10%) and CCDC deposition (e.g., CCDC 2345678) for peer validation .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodology :

- DFT Calculations : Simulate transition states (TS) for reactions like nucleophilic substitution at the Cl position. Use solvent models (SMD) for accuracy.

- MD Simulations : Analyze stability in polar solvents (e.g., water/DMSO) via GROMACS.

- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

Q. What analytical methods quantify trace impurities in synthesized batches?

- Methodology :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) with ESI detection. Limit of quantification (LOQ) ≤ 0.1%.

- NMR Spectroscopy : Spiking experiments with authentic standards identify residual solvents (e.g., DMF).

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.